molecular formula C23H17F2NO4S B2638096 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866810-22-2

1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one

Cat. No.: B2638096
CAS No.: 866810-22-2
M. Wt: 441.45
InChI Key: RAONDUPITGVSQA-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMSQ, and it belongs to the class of quinolone derivatives. FMSQ has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been studied.

Scientific Research Applications

Antitumor Agents

One study highlights the design, synthesis, and preclinical evaluation of new quinolinone derivatives, including compounds structurally similar to "1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one," as potent antitumor agents. These compounds exhibited significant inhibitory activity against various tumor cell lines. A specific derivative was found to selectively inhibit cancer cell lines in a National Cancer Institute evaluation, suggesting a promising avenue for clinical cancer therapy development (Chou et al., 2010).

Fluorescent Probes

Another application is in the development of novel fluorophores for biomedical analysis. A study introduced a compound with strong fluorescence in a wide pH range of aqueous media, demonstrating its utility as a fluorescent labeling reagent. This research points to the potential of such compounds in enhancing the detection and analysis of biological and chemical samples (Hirano et al., 2004).

Chemical Synthesis and Analysis

Research on the rapid microwave-assisted cleavage of methyl phenyl ethers presents a new method for synthesizing desmethyl precursors and removing protecting groups, applicable in radiochemistry and the synthesis of precursor compounds for labeling by alkylation. This method could streamline the production of various chemical compounds, including those related to "this compound" (Fredriksson & Stone-Elander, 2002).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAONDUPITGVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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